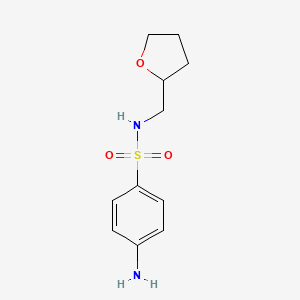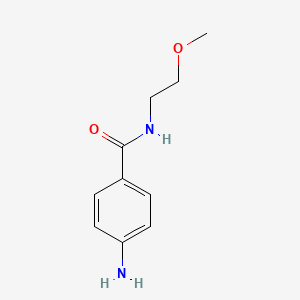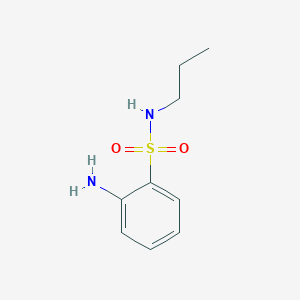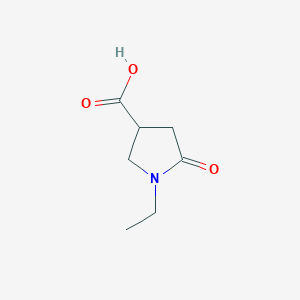
1-乙基-5-氧代吡咯烷-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid (EOPC) is a five-membered heterocyclic compound with a nitrogen atom at the center. It is a carboxylic acid and is classified as an amino acid. EOPC is a white crystalline solid with a melting point of 185-187°C and a boiling point of 270°C. It is insoluble in water but soluble in methanol, ethanol, and other organic solvents. EOPC has a wide range of applications in the fields of organic synthesis, drug development, and biochemistry.
科学研究应用
抗菌活性
- 1-乙基-5-氧代吡咯烷-3-羧酸衍生物已被探索其抗菌特性。例如,该类别中的某些化合物已表现出显着的抗菌活性,超过了萘啶酸、哌咪酸和吡罗米酸等已建立的抗生素的功效 (Corelli 等人,1984)。
抗氧化特性
- 研究表明 1-乙基-5-氧代吡咯烷-3-羧酸衍生物具有显着的抗氧化活性的潜力。该类别中合成的某些化合物显示出比抗坏血酸等众所周知的抗氧化剂更高的抗氧化效率 (Tumosienė 等人,2019)。
抗癌活性
- 在癌症研究领域,已经合成并评估了某些 5-氧代吡咯烷衍生物(包括 1-乙基-5-氧代吡咯烷-3-羧酸类似物)的抗癌特性。它们对特定的癌细胞系显示出有希望的结果,表明它们作为抗癌剂的潜力 (Kairytė 等人,2022)。
抗菌潜力
- 还研究了 1-乙基-5-氧代吡咯烷-3-羧酸衍生物的抗菌功效。该类别中的某些化合物已显示出对耐多药菌株(包括金黄色葡萄球菌)的显着活性 (Kairytė 等人,2022)。
超分子化学
- 研究已经深入探讨了 3-氧代吡咯烷类似物的超分子排列,包括 1-乙基-5-氧代吡咯烷-3-羧酸衍生物。这些研究提供了对 CH⋯O/CH⋯π/H⋯H 等弱相互作用如何影响这些分子的构象和组装的见解,有助于理解它们的化学行为 (Samipillai 等人,2016)。
DNA 结合和相互作用
- 已经探索了 1-乙基-5-氧代吡咯烷-3-羧酸衍生物与 DNA 的相互作用,揭示了它们与 DNA 结合和相互作用的潜力。这种相互作用可能是其抗癌和抗菌活性的关键机制 (Ali 等人,2014)。
新型合成方法
- 已经开发了合成 1-乙基-5-氧代吡咯烷-3-羧酸衍生物的新方法。这些方法为创建这些化合物提供了更有效的途径,有可能增强它们在各个领域的适用性 (姬亚飞,2009)。
受体的变构调节
- 一些研究还调查了 1-乙基-5-氧代吡咯烷-3-羧酸类似物在受体的变构调节中的作用,例如大麻素 CB1 受体。这项研究提供了对这些化合物潜在治疗应用的见解 (Price 等人,2005)。
安全和危害
作用机制
Target of Action
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is suggested to be a potential antagonist for GABA-receptors, histamine-N-methyl transferase inhibitors, and benzodiazepine receptors . These targets play crucial roles in the nervous system, regulating neurotransmission and influencing various physiological and psychological processes.
Mode of Action
The compound interacts with its targets by binding to the active sites of these receptors and enzymes. This binding can inhibit the normal function of these targets, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
The affected pathways primarily involve neurotransmission in the nervous system. By acting as an antagonist for GABA-receptors and benzodiazepine receptors, the compound can influence the GABAergic and glutamatergic neurotransmission systems . The inhibition of histamine-N-methyl transferase can affect the metabolism of histamine, a key mediator of inflammatory responses .
Result of Action
The molecular and cellular effects of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid’s action are largely dependent on its interaction with its targets. By inhibiting the function of GABA-receptors, histamine-N-methyl transferase, and benzodiazepine receptors, the compound can potentially exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
生化分析
Biochemical Properties
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, histamine-N-methyltransferase, and benzodiazepine receptors . These interactions suggest that 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid may exhibit arrhythmogenic, antiepileptic, anxiolytic, and other pharmacological activities .
Cellular Effects
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It has been observed to stimulate the division of isolated monkey kidney cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA receptors and other biomolecules can modulate neurotransmission and other cellular functions .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. It acts as an antagonist to GABA receptors and histamine-N-methyltransferase, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial pharmacological effects, such as anxiolytic and antiepileptic activities . At higher doses, it can cause toxic or adverse effects, including arrhythmogenic activity . Understanding the dosage-dependent effects is essential for its potential therapeutic applications .
Metabolic Pathways
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. The compound’s effects on metabolic flux and metabolite levels can influence various biochemical processes . These interactions are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell .
Subcellular Localization
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPUQHZYYWBHSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405855 |
Source


|
| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52743-73-4 |
Source


|
| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





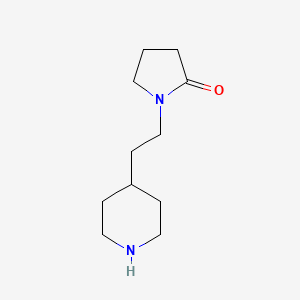
![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)




